

Application Notes: 2-Chloro-5-nitroaniline in Agrochemical Production

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Compound of Interest

Compound Name: 2-Chloro-5-nitroaniline

Cat. No.: B146338

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Introduction

2-Chloro-5-nitroaniline is a valuable aromatic intermediate widely utilized in the synthesis of various organic compounds, including dyes, pharmaceuticals, and notably, agrochemicals.^[1] Its specific substitution pattern makes it a key precursor for the introduction of functionalities required for biological activity in certain classes of pesticides. While its applications are broad, a significant use in the agrochemical sector is in the production of anthelmintic agents, which are crucial for livestock health and indirectly impact agricultural productivity. This document outlines the application of **2-Chloro-5-nitroaniline** in the synthesis of a key intermediate, 2-nitro-5-(phenylthio)-aniline, and its subsequent conversion to the widely used anthelmintic, Fenbendazole.

Key Application: Synthesis of 2-nitro-5-(phenylthio)-aniline

A primary application of **2-Chloro-5-nitroaniline** in agrochemical production is its role as a starting material for 2-nitro-5-(phenylthio)-aniline. This intermediate is a critical building block for a class of benzimidazole anthelmintics. The synthesis involves a nucleophilic aromatic substitution reaction where the chloro group of **2-Chloro-5-nitroaniline** is displaced by a thiophenol moiety.

Experimental Protocols

Protocol 1: Synthesis of 2-nitro-5-(phenylthio)-aniline from **2-Chloro-5-nitroaniline**

This protocol details the synthesis of 2-nitro-5-(phenylthio)-aniline via the reaction of **2-Chloro-5-nitroaniline** with thiophenol in the presence of a base. Several variations of this reaction exist, with differences in solvent, base, and reaction conditions. Below are representative examples.

Method A: Synthesis in Isopropanol with Ammonia

- Reaction: **2-Chloro-5-nitroaniline** + Thiophenol $\xrightarrow{(\text{NH}_3, \text{Isopropanol}, \text{Heat})}$ 2-nitro-5-(phenylthio)-aniline
- Procedure:
 - Suspend 255 g of **2-Chloro-5-nitroaniline** (78.3% purity) in 250 mL of isopropanol in an autoclave.[\[2\]](#)
 - Heat the reaction mixture to 60 °C.[\[3\]](#)
 - Slowly introduce 95.7 g of liquid ammonia into the autoclave until the pressure reaches 9 bar.[\[2\]](#)
 - While maintaining the temperature and pressure, add 161 g of thiophenol (98% purity) dropwise over 1.5 hours.[\[3\]](#) Replenish ammonia as needed to maintain a constant pressure of 9 bar.[\[2\]](#)
 - Continue the reaction for 6 hours.[\[2\]](#)
 - After completion, cool the autoclave to room temperature and slowly release the pressure.[\[2\]](#)
 - Filter the reaction mixture. The filtrate contains the product.
 - The product can be further purified by recrystallization if necessary.[\[1\]](#)

Method B: Synthesis in Dimethylformamide with Sodium Hydride

- Reaction: **2-Chloro-5-nitroaniline** + Thiophenol $\xrightarrow{(\text{NaH}, \text{DMF})}$ 2-nitro-5-(phenylthio)-aniline

- Procedure:
 - Prepare a solution of sodium phenyl mercaptide under a nitrogen atmosphere by reacting 2.53 g of 57% sodium hydride with 6.2 mL of thiophenol in 20 mL of dimethylformamide (DMF).[\[4\]](#)
 - To this solution, add 5 g of **2-Chloro-5-nitroaniline**, followed by a 10 mL DMF rinse.[\[4\]](#)
 - Stir the mixture under nitrogen for 3 hours at 20-30 °C.[\[4\]](#)
 - Dilute the reaction mixture with water to precipitate the crude product.[\[4\]](#)
 - Wash the crude product with water and hexane.[\[4\]](#)
 - Recrystallize the product from methanol to yield pure 2-nitro-5-(phenylthio)-aniline.[\[4\]](#)

Quantitative Data for 2-nitro-5-(phenylthio)-aniline Synthesis

Method	Starting Material (2-Chloro-5-nitroaniline)	Reagents	Solvent	Temperature (°C)	Pressure (bar)	Reaction Time (h)	Yield (%)	Purity (%)	Reference
A	200 g (87.3 % purity)	Thiophenol (123 g), Ammonia (45.9 g)	Chlorobenzene	60	4	6	92.2	-	[3]
A	255 g (78.3 % purity)	Thiophenol (161 g), Ammonia (95.7 g)	Isopropanol	60	9	6	96.4	91.2	[2][3]
A	200 g (79.2 % purity)	Thiophenol (126 g), Ammonia (26 g)	Isobutanol	60	4	-	95.8	90.0	[5]
B	5 g	Thiophenol (6.2	DMF	20-30	-	3	-	-	[4]

mL),
Sodiu
m
Hydrid
e (2.53
g)

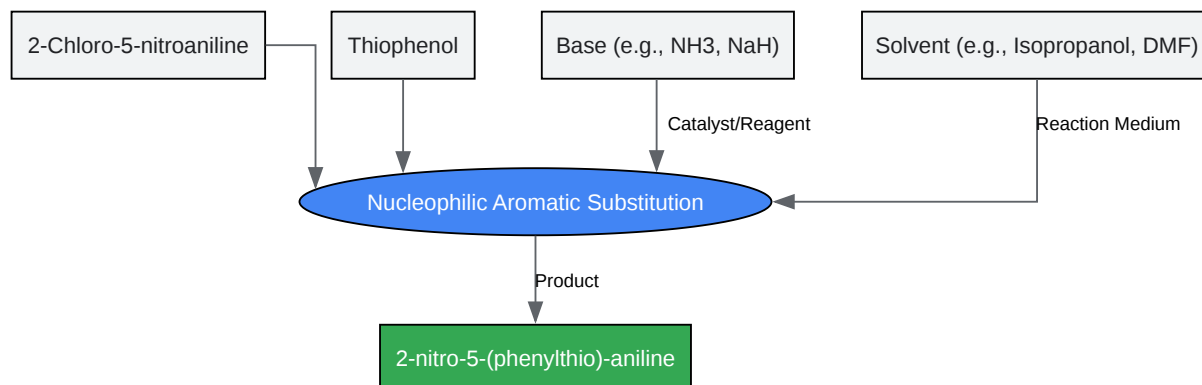
Protocol 2: Synthesis of Fenbendazole from 2-nitro-5-(phenylthio)-aniline

This protocol outlines the subsequent conversion of the intermediate to the final agrochemical product, Fenbendazole. This is a multi-step process involving reduction of the nitro group followed by cyclization.

- Step 1: Reduction of 2-nitro-5-(phenylthio)-aniline to 4-(phenylthio)-o-phenylenediamine
 - Reaction: 2-nitro-5-(phenylthio)-aniline --(Reduction)--> 4-(phenylthio)-o-phenylenediamine
- Step 2: Cyclization to form Fenbendazole
 - Reaction: 4-(phenylthio)-o-phenylenediamine + Methyl (cyanimido)carbamate --> Fenbendazole
- Detailed Procedure (Illustrative):
 - The reduction of 2-nitro-5-(phenylthio)-aniline can be achieved using various reducing agents, such as iron powder in the presence of an acid or catalytic hydrogenation.
 - Following reduction and purification, the resulting 4-(phenylthio)-o-phenylenediamine is then reacted with a cyclizing agent like methyl (cyanimido)carbamate in a suitable solvent (e.g., ethanol) under reflux to form the benzimidazole ring system of Fenbendazole.[\[2\]](#)

Signaling Pathways and Logical Relationships

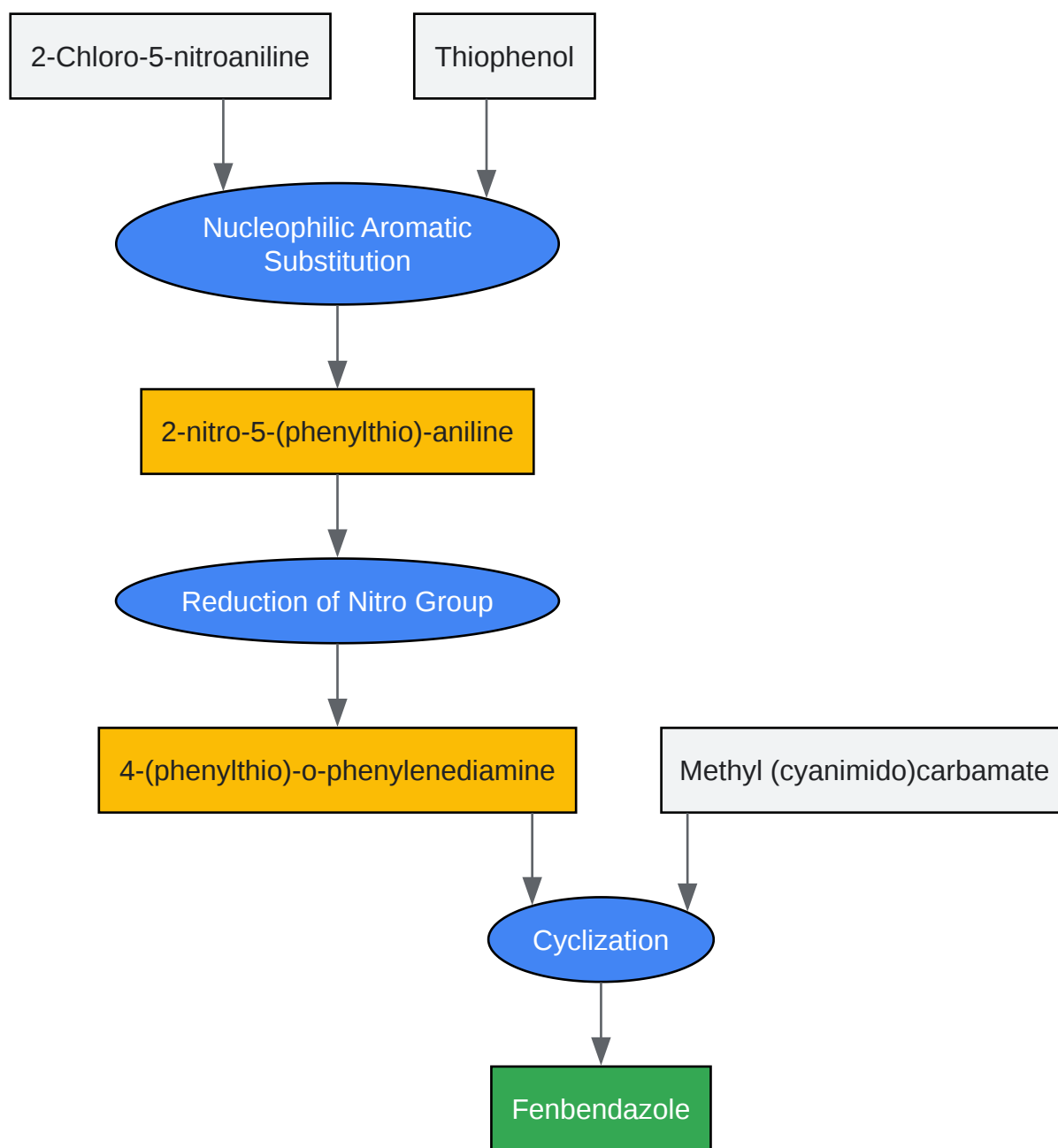
Synthesis Pathway of 2-nitro-5-(phenylthio)-aniline



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Caption: Synthetic route of 2-nitro-5-(phenylthio)-aniline.

Overall Synthesis Pathway of Fenbendazole



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Caption: Overall synthesis pathway of Fenbendazole.

Future Outlook

The phenylthioaniline scaffold derived from **2-Chloro-5-nitroaniline** is not limited to anthelmintics. Research into derivatives of this structure has shown potential for herbicidal activity.[6][7] Further investigation and modification of the 2-nitro-5-(phenylthio)-aniline

intermediate could lead to the development of novel herbicides with different modes of action, expanding the utility of **2-Chloro-5-nitroaniline** in the agrochemical industry.

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